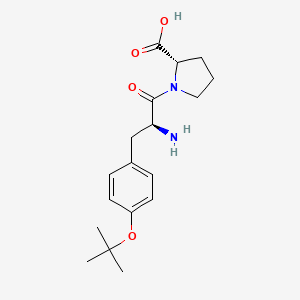
O-tert-Butyl-L-tyrosyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-tert-Butyl-L-tyrosyl-L-proline is a synthetic compound that combines the amino acids L-tyrosine and L-proline, with a tert-butyl group attached to the tyrosine residue. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-tyrosyl-L-proline typically involves the protection of the hydroxyl group of L-tyrosine with a tert-butyl group, followed by coupling with L-proline. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
O-tert-Butyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The phenolic group of the tyrosine residue can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
O-tert-Butyl-L-tyrosyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of O-tert-Butyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. The tert-butyl group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-tert-Butyl-L-tyrosine: Similar in structure but lacks the proline residue.
L-tyrosyl-L-proline: Lacks the tert-butyl group, making it less stable.
O-tert-Butyl-L-threonine: Another amino acid derivative with a tert-butyl group
Uniqueness
O-tert-Butyl-L-tyrosyl-L-proline is unique due to the presence of both the tert-butyl group and the proline residue. This combination enhances its stability, solubility, and bioavailability, making it more versatile and effective in various applications compared to its similar compounds .
Propriétés
Numéro CAS |
82487-69-2 |
|---|---|
Formule moléculaire |
C18H26N2O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-13-8-6-12(7-9-13)11-14(19)16(21)20-10-4-5-15(20)17(22)23/h6-9,14-15H,4-5,10-11,19H2,1-3H3,(H,22,23)/t14-,15-/m0/s1 |
Clé InChI |
BLLWTXQXZIWABK-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)O)N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


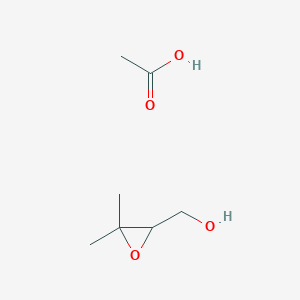

![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)


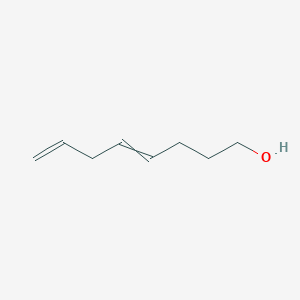
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
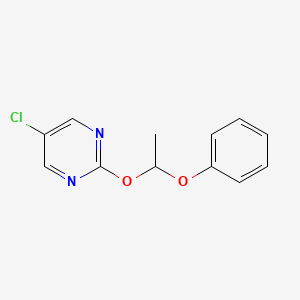
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
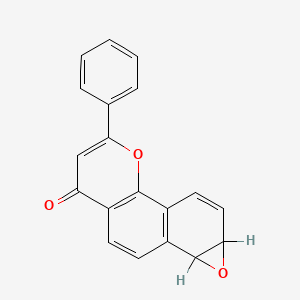
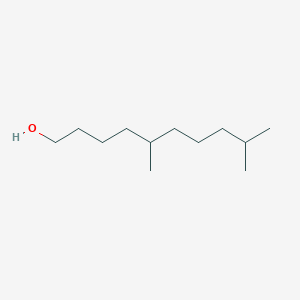
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)
